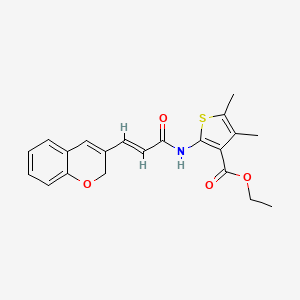

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenyl and thiophene moieties

Properties

IUPAC Name |

ethyl 2-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-4-25-21(24)19-13(2)14(3)27-20(19)22-18(23)10-9-15-11-16-7-5-6-8-17(16)26-12-15/h5-11H,4,12H2,1-3H3,(H,22,23)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXQRXBPPRZLQE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: shares structural similarities with other chromenyl and thiophene derivatives.

Chromen-3-yl derivatives: Known for their bioactivity and use in medicinal chemistry.

Thiophene derivatives: Widely used in materials science for their electronic properties.

Uniqueness

What sets this compound apart is its unique combination of chromenyl and thiophene moieties, which may confer distinct chemical and biological properties. This dual functionality can be leveraged to develop novel compounds with enhanced activity or specificity .

Biological Activity

(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety, an acrylamide group, and a thiophene ring. The chemical formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological activities.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

- Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, which can help in neutralizing free radicals in biological systems.

- Anticancer Properties : Studies have suggested that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including caspase activation and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Thiophene derivatives have been noted for their anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of tumor growth in vitro | |

| Anti-inflammatory | Reduced levels of TNF-α and IL-6 |

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased caspase-3 activity.

- Anti-inflammatory Research : In a model of induced inflammation in mice, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.